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Abstract
Dalzanemdor (formerly SAGE-718) is a synthetic neuroactive steroid analog of 24(S)-

hydroxycholesterol that acts as a positive allosteric modulator (PAM) of the N-methyl-D-

aspartate (NMDA) receptor.[1] By enhancing NMDA receptor function, Dalzanemdor was

investigated for its potential neuroprotective and cognitive-enhancing effects in

neurodegenerative disorders characterized by NMDA receptor hypofunction, such as

Huntington's disease, Alzheimer's disease, and Parkinson's disease.[1][2][3] Preclinical studies

demonstrated its ability to potentiate NMDA receptor activity and ameliorate cognitive deficits in

animal models.[4] However, despite promising early-phase data, the clinical development of

Dalzanemdor was discontinued following the failure of Phase 2 trials to meet their primary

endpoints in Parkinson's disease (PRECEDENT study), Alzheimer's disease (LIGHTWAVE

study), and Huntington's disease (DIMENSION study).[5] This technical guide provides an in-

depth overview of the core preclinical and clinical data on Dalzanemdor, including detailed

experimental methodologies and a summary of quantitative findings, to serve as a resource for

researchers and drug development professionals in the field of neurodegenerative diseases

and NMDA receptor modulation.

Introduction
The N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel, plays a critical role

in synaptic plasticity, learning, and memory.[1][3] Its dysfunction, particularly hypofunction, has
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been implicated in the pathophysiology of cognitive impairment in several neurodegenerative

disorders.[2] Dalzanemdor was developed as a first-in-class NMDA receptor PAM to address

this hypofunction.[6] As an analog of the endogenous neurosteroid 24(S)-hydroxycholesterol,

Dalzanemdor was designed to enhance the activity of NMDA receptors in the presence of the

co-agonists glutamate and glycine.[1]

This document details the scientific investigation into the neuroprotective effects of

Dalzanemdor, presenting a comprehensive summary of its mechanism of action, preclinical

pharmacology, and clinical evaluation. While the clinical outcomes were ultimately not

supportive of its continuation in development, the data generated from these studies provide

valuable insights for future research into NMDA receptor modulation for cognitive disorders.

Mechanism of Action: Positive Allosteric Modulation
of the NMDA Receptor
Dalzanemdor functions as a positive allosteric modulator of the NMDA receptor.[1] Unlike

direct agonists, PAMs do not activate the receptor themselves but rather enhance the

receptor's response to its endogenous ligands, glutamate and glycine. This modulatory action

is thought to provide a more subtle and physiological enhancement of receptor function

compared to direct agonism, potentially avoiding the excitotoxicity associated with excessive

NMDA receptor activation.[4]

Dalzanemdor has been shown to potentiate NMDA receptors containing various GluN2

subunits (GluN2A-D) with equipotency.[4] Its mechanism is believed to involve an increase in

the channel open probability, thereby augmenting the influx of Ca2+ in response to synaptic

activity.[4] This enhanced Ca2+ signaling is a critical trigger for downstream pathways involved

in synaptic plasticity, such as long-term potentiation (LTP), which is a cellular correlate of

learning and memory.
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Caption: Simplified NMDA receptor signaling pathway in long-term potentiation.

Preclinical Studies
In Vitro Electrophysiology

Objective: To characterize the effects of Dalzanemdor on NMDA receptor function.

Methods: Whole-cell voltage-clamp recordings were performed on cultured neurons or cell

lines (e.g., HEK293) expressing specific NMDA receptor subunit combinations. NMDA

receptor-mediated currents were evoked by application of glutamate and glycine in the

presence and absence of Dalzanemdor.

Representative Protocol:

HEK293 cells are transiently transfected with plasmids encoding human GluN1 and a

specific GluN2 subunit (A, B, C, or D).

Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

The external solution contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, and is

supplemented with antagonists for non-NMDA glutamate receptors and GABA-A

receptors. The internal pipette solution contains (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10

HEPES.
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NMDA receptor currents are evoked by a rapid application of glutamate (100 µM) and

glycine (30 µM) at a holding potential of -60 mV.

Dalzanemdor is bath-applied at various concentrations to determine its effect on the

amplitude and kinetics of the NMDA receptor-mediated currents.

Key Findings: Dalzanemdor potentiated currents mediated by NMDA receptors containing

any of the four GluN2 subunits (GluN2A-D) with similar potency. It increased the amplitude of

NMDA receptor excitatory postsynaptic potentials (EPSPs) without significantly altering the

decay kinetics in striatal medium spiny neurons.[4]

In Vivo Animal Models of NMDA Receptor Hypofunction
Dalzanemdor was evaluated in animal models designed to mimic the cognitive deficits

associated with NMDA receptor hypofunction.

Phencyclidine (PCP)-Induced Social Interaction Deficit:

Objective: To assess the ability of Dalzanemdor to reverse social withdrawal induced by

the NMDA receptor antagonist PCP.

Methods: Rodents are chronically treated with PCP to induce a deficit in social interaction.

The time spent in active social interaction with a novel conspecific is measured.

Representative Protocol:

Male rats are administered PCP (e.g., 5 mg/kg) or saline twice daily for 7 days, followed

by a 7-day washout period.

On the test day, two unfamiliar rats from the same treatment group are placed in an

open-field arena, and their social interactions (e.g., sniffing, grooming, following) are

recorded for a set duration (e.g., 15 minutes).

Dalzanemdor or vehicle is administered prior to the social interaction test.

The total time spent in social interaction is quantified.
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Key Findings: Dalzanemdor ameliorated the social interaction deficits induced by

subchronic PCP administration.[4]

Morris Water Maze:

Objective: To evaluate the effect of Dalzanemdor on spatial learning and memory in

models of cognitive impairment.

Methods: This test assesses the ability of a rodent to learn and remember the location of a

hidden platform in a circular pool of water, using distal visual cues.

Representative Protocol:

A circular pool is filled with opaque water, and a hidden platform is placed in a fixed

location.

Animals are given multiple trials per day for several consecutive days to find the

platform from different starting positions.

Escape latency (time to find the platform) and path length are recorded.

A probe trial is conducted on the final day, where the platform is removed, and the time

spent in the target quadrant is measured to assess memory retention.

Key Findings: In preclinical models of NMDA receptor hypofunction, Dalzanemdor was

shown to improve performance in cognitive tasks.[7]
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Caption: General experimental workflow for preclinical evaluation of Dalzanemdor.

Clinical Development Program
Dalzanemdor was investigated in a clinical program (the PERSPECTIVE program for

Huntington's disease) that included several Phase 2 studies across different neurodegenerative

diseases.[6] Despite some positive signals in an early open-label study, the larger, placebo-

controlled trials were unsuccessful.
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Caption: Overview of the clinical development and outcome for Dalzanemdor.

Pharmacokinetics
Phase 1 studies in healthy participants and patients with Huntington's disease established a

pharmacokinetic profile suitable for once-daily oral dosing.[8]

Parameter Value Population

Median Terminal Half-life 8–118 hours Healthy Participants

Median Time to Max. Plasma

Conc. (Tmax)
4–7 hours Healthy Participants

Steady State Achievement 11-13 days
Healthy Participants & HD

Patients

Table 1: Summary of Dalzanemdor Pharmacokinetic Parameters from Phase 1 Studies.[8]

Clinical Efficacy Studies
Design: An open-label Phase 2 study in 26 patients with mild cognitive impairment or mild

dementia due to Alzheimer's disease.[9]

Primary Endpoint: Safety and tolerability.[9]

Cognitive Assessments: A comprehensive battery of tests including the Montreal Cognitive

Assessment (MoCA).[9]

Key Results: The study showed a statistically significant improvement of 2.3 points on the

MoCA scale at day 28 compared to baseline. Improvements were also observed in tests of
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executive function, learning, and memory at day 14.[9] However, the open-label design

without a placebo control limits the interpretation of these findings.

Cognitive Assessment Change from Baseline Timepoint

Montreal Cognitive

Assessment (MoCA)

+2.3 points (statistically

significant)
Day 28

Table 2: Key Cognitive Outcome from the LUMINARY Study.

Dalzanemdor was further evaluated in three larger, double-blind, placebo-controlled Phase 2

studies. All three studies failed to meet their primary endpoints.
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Study Name Indication N
Primary
Endpoint

Outcome

PRECEDENT
Parkinson's

Disease (MCI)
86

Change from

baseline on the

WAIS-IV Coding

Test score at Day

42

Not met. No

statistically

significant

difference

between

Dalzanemdor

and placebo.

LIGHTWAVE

Alzheimer's

Disease

(MCI/Mild

Dementia)

174

Change from

baseline on the

WAIS-IV Coding

Test score at Day

84

Not met. No

statistically

significant

difference

between

Dalzanemdor

and placebo.

DIMENSION

Huntington's

Disease

(Cognitive

Impairment)

189

Change from

baseline on the

Symbol Digit

Modalities Test

(SDMT) at Day

84

Not met. No

statistically

significant

difference

between

Dalzanemdor

and placebo.[3]

Table 3: Summary of Placebo-Controlled Phase 2 Clinical Trial Outcomes for Dalzanemdor.

Safety and Tolerability
Across the clinical trial program, Dalzanemdor was generally well-tolerated, with no new safety

signals observed in the Phase 2 studies.[3] The majority of treatment-emergent adverse events

were reported as mild to moderate in severity.[3]

Conclusion
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Dalzanemdor represented a rational therapeutic approach to addressing cognitive deficits in

neurodegenerative diseases by targeting NMDA receptor hypofunction. Preclinical evidence

supported its mechanism of action and demonstrated pro-cognitive effects in relevant animal

models. However, the translation of these preclinical findings into clinical efficacy proved to be

a significant challenge, as evidenced by the failure of three well-controlled Phase 2 studies to

demonstrate a statistically significant benefit over placebo.

The discontinuation of Dalzanemdor's development underscores the complexities of treating

cognitive impairment in neurodegenerative disorders and the difficulty of translating promising

preclinical results into clinical success. Nevertheless, the data gathered from the

comprehensive investigation of Dalzanemdor provide valuable insights into the role of NMDA

receptor modulation and will serve as an important resource for the scientific community in the

ongoing effort to develop effective treatments for these devastating diseases. The discrepancy

between the open-label and placebo-controlled trial results also highlights the critical

importance of robust trial design in evaluating cognitive enhancers. Future research may build

upon the lessons learned from the Dalzanemdor program to refine strategies for targeting

NMDA receptor function in neurodegeneration.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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